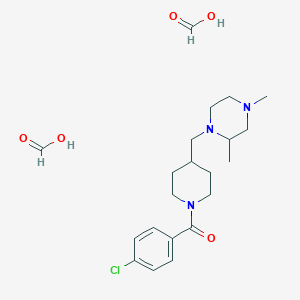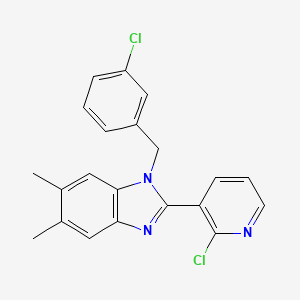
N,N-Dimethyl-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-sulfonamide, commonly referred to as DMXAA, is a small molecule that has attracted significant attention in the field of cancer research due to its potential anti-tumor effects. DMXAA was first identified in the late 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood, but it is believed to act through the induction of cytokines, particularly tumor necrosis factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine that has been shown to have anti-tumor effects. DMXAA has also been shown to induce the production of other cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its effects on cytokine production, DMXAA has been shown to induce vascular disruption in tumors, leading to decreased blood flow and increased tumor cell death. DMXAA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well understood. DMXAA has also been shown to have potent anti-tumor effects in preclinical studies. However, there are also limitations to its use in lab experiments. DMXAA has been shown to have variable efficacy in different tumor models, and its toxicity profile is not fully understood.
Direcciones Futuras
There are several potential future directions for research on DMXAA. One area of focus is on identifying biomarkers that can predict response to DMXAA treatment. Another area of interest is in developing new formulations or delivery methods for DMXAA that may improve its efficacy and reduce toxicity. Finally, there is ongoing research investigating the potential use of DMXAA in combination with other cancer therapies, such as immunotherapy, to enhance its anti-tumor effects.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One common method involves the reaction of 3-phenylpyridazine-6-carboxylic acid with thionyl chloride to form 3-phenylpyridazine-6-carbonyl chloride. This intermediate can then be reacted with N,N-dimethylpiperidine to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential anti-tumor effects. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, and breast cancer. DMXAA has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-19(2)25(23,24)20-12-10-15(11-13-20)21-17(22)9-8-16(18-21)14-6-4-3-5-7-14/h3-9,15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOJMCXRRDVZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Prop-2-enoyl-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2707649.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2707653.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2707655.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)
![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)


![2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707665.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)

